(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a methylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated pyrroles.
Scientific Research Applications
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: can be compared with other pyrrole derivatives, such as:
Uniqueness
- The presence of both a methylsulfanyl group and a carboxylic acid group in the same molecule makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
CAS No. |
737724-92-4 |
---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
(2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c1-10-5-3-2-4(7-5)6(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
PDVLNYBNRCYQME-BYPYZUCNSA-N |
Isomeric SMILES |
CSC1=N[C@@H](CC1)C(=O)O |
Canonical SMILES |
CSC1=NC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.